2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate
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Overview
Description
2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-CHLOROBENZOYL)AMINO]ACETYL}AMINO)ACETATE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-CHLOROBENZOYL)AMINO]ACETYL}AMINO)ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Nitration: Introducing a nitro group to a phenoxyphenyl compound.
Acylation: Forming an acyl group by reacting with an acyl chloride.
Amidation: Converting an acyl group to an amide by reacting with an amine.
Esterification: Forming an ester by reacting with an alcohol.
Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-CHLOROBENZOYL)AMINO]ACETYL}AMINO)ACETATE can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the phenyl rings.
Scientific Research Applications
2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-CHLOROBENZOYL)AMINO]ACETYL}AMINO)ACETATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-CHLOROBENZOYL)AMINO]ACETYL}AMINO)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE
- **2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-FLUOROBENZOYL)AMINO]ACETYL}AMINO)ACETATE
Uniqueness
Compared to similar compounds, 2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-CHLOROBENZOYL)AMINO]ACETYL}AMINO)ACETATE is unique due to the presence of both nitro and chloro substituents, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H20ClN3O8 |
---|---|
Molecular Weight |
525.9 g/mol |
IUPAC Name |
[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 2-[[2-[(4-chlorobenzoyl)amino]acetyl]amino]acetate |
InChI |
InChI=1S/C25H20ClN3O8/c26-18-5-1-17(2-6-18)25(33)28-13-23(31)27-14-24(32)36-15-22(30)16-3-9-20(10-4-16)37-21-11-7-19(8-12-21)29(34)35/h1-12H,13-15H2,(H,27,31)(H,28,33) |
InChI Key |
RFNXUUMKRDJFCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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